molecular formula C15H12N2 B084909 6-Methyl-3-phenylcinnoline CAS No. 10501-72-1

6-Methyl-3-phenylcinnoline

Cat. No. B084909
CAS RN: 10501-72-1
M. Wt: 220.27 g/mol
InChI Key: BJECKNUIDJVFRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methyl-3-phenylcinnoline is an organic compound that belongs to the class of cinnolines. It is a heterocyclic aromatic compound that has a unique structure and properties. This compound has been the subject of scientific research due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In

Scientific Research Applications

6-Methyl-3-phenylcinnoline has been the subject of scientific research due to its potential applications in various fields. In medicinal chemistry, this compound has been investigated for its potential as an anticancer agent. Studies have shown that 6-Methyl-3-phenylcinnoline can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In material science, this compound has been investigated for its potential as a fluorescent probe for the detection of metal ions. In organic synthesis, this compound has been investigated for its potential as a starting material for the synthesis of other heterocyclic compounds.

Mechanism of Action

The mechanism of action of 6-Methyl-3-phenylcinnoline is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes, including topoisomerase II and protein kinase C. This inhibition can lead to the induction of apoptosis and cell cycle arrest in cancer cells. In addition, this compound has been shown to bind to metal ions, which can lead to the formation of stable complexes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-Methyl-3-phenylcinnoline have been investigated in various studies. In vitro studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In addition, this compound has been shown to bind to metal ions, which can lead to the formation of stable complexes. In vivo studies have shown that this compound can reduce the growth of tumors in mice.

Advantages and Limitations for Lab Experiments

The advantages of using 6-Methyl-3-phenylcinnoline in lab experiments include its unique structure and properties, its potential applications in various fields, and its availability. However, there are also limitations to using this compound in lab experiments. These limitations include its potential toxicity, its limited solubility in aqueous solutions, and the need for specialized equipment and techniques for its synthesis and analysis.

Future Directions

There are several future directions for the scientific research of 6-Methyl-3-phenylcinnoline. These include the investigation of its potential as an anticancer agent, the development of new synthesis methods for this compound, the investigation of its potential as a fluorescent probe for the detection of metal ions, and the investigation of its potential as a starting material for the synthesis of other heterocyclic compounds. In addition, further studies are needed to fully understand the mechanism of action of this compound and its biochemical and physiological effects.

Synthesis Methods

The synthesis of 6-Methyl-3-phenylcinnoline can be achieved through various methods, including the Pictet-Spengler reaction, Friedländer synthesis, and the Skraup synthesis. The Pictet-Spengler reaction involves the condensation of an aldehyde or ketone with an amine in the presence of an acid catalyst. The Friedländer synthesis involves the condensation of an aryl amine with a ketone or aldehyde in the presence of an acid catalyst. The Skraup synthesis involves the condensation of an aniline with a ketone or aldehyde in the presence of a strong acid catalyst. These methods have been used to synthesize 6-Methyl-3-phenylcinnoline with good yields and purity.

properties

CAS RN

10501-72-1

Product Name

6-Methyl-3-phenylcinnoline

Molecular Formula

C15H12N2

Molecular Weight

220.27 g/mol

IUPAC Name

6-methyl-3-phenylcinnoline

InChI

InChI=1S/C15H12N2/c1-11-7-8-14-13(9-11)10-15(17-16-14)12-5-3-2-4-6-12/h2-10H,1H3

InChI Key

BJECKNUIDJVFRQ-UHFFFAOYSA-N

SMILES

CC1=CC2=CC(=NN=C2C=C1)C3=CC=CC=C3

Canonical SMILES

CC1=CC2=CC(=NN=C2C=C1)C3=CC=CC=C3

synonyms

6-Methyl-3-phenylcinnoline

Origin of Product

United States

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